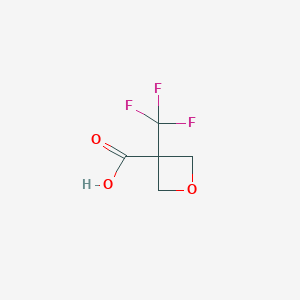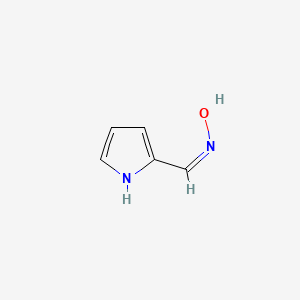
Pyrrole-2-carboxaldoxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrrole-2-carboxaldoxime is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a formyl group (–CHO) attached to the second carbon of the pyrrole ring and an oxime group (–C=N–OH) attached to the formyl group
准备方法
Synthetic Routes and Reaction Conditions
Pyrrole-2-carboxaldoxime can be synthesized through several methods. One common approach involves the reaction of pyrrole-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, yielding this compound as the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis of pyrrole derivatives generally involves similar reaction conditions. Industrial production may employ optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
化学反应分析
Types of Reactions
Pyrrole-2-carboxaldoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with the formyl group under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted pyrrole derivatives.
科学研究应用
Pyrrole-2-carboxaldoxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of pyrrole-2-carboxaldoxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The formyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules.
相似化合物的比较
Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the oxime group but has similar reactivity due to the formyl group.
Pyrrole-2-carboxamide: Contains an amide group instead of an oxime group, leading to different reactivity and applications.
Pyrrole-2-carboxylic acid: Contains a carboxyl group instead of a formyl group, affecting its chemical properties and applications.
Uniqueness
Pyrrole-2-carboxaldoxime is unique due to the presence of both the formyl and oxime groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
属性
分子式 |
C5H6N2O |
|---|---|
分子量 |
110.11 g/mol |
IUPAC 名称 |
(NZ)-N-(1H-pyrrol-2-ylmethylidene)hydroxylamine |
InChI |
InChI=1S/C5H6N2O/c8-7-4-5-2-1-3-6-5/h1-4,6,8H/b7-4- |
InChI 键 |
BBRQKFAQWZJCJL-DAXSKMNVSA-N |
手性 SMILES |
C1=CNC(=C1)/C=N\O |
规范 SMILES |
C1=CNC(=C1)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



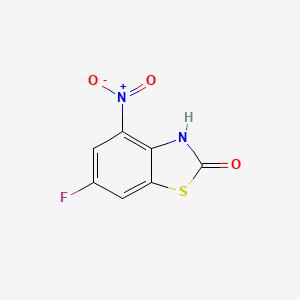
![2,5-Dioxopyrrolidin-1-yl 3-{bicyclo[6.1.0]non-4-yn-9-yl}propanoate](/img/structure/B11762863.png)
![(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B11762869.png)
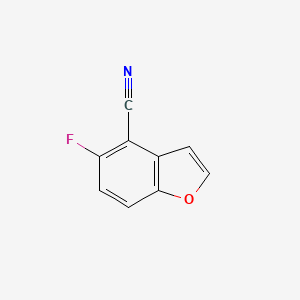
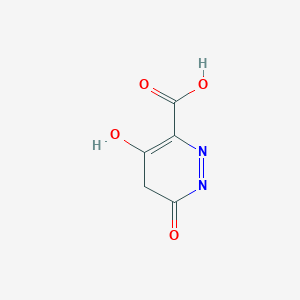
![(2-Methylbenzo[D]thiazol-6-YL)methanamine](/img/structure/B11762886.png)
![Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B11762898.png)
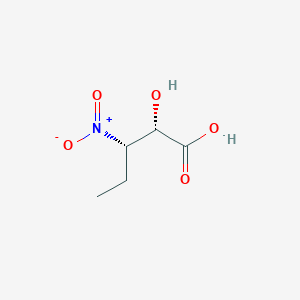

![ethyl (2E)-2-chloro-2-[(4-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11762923.png)
